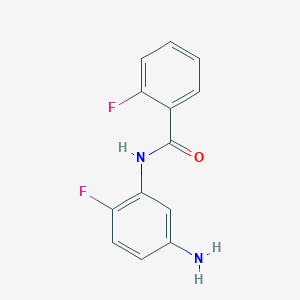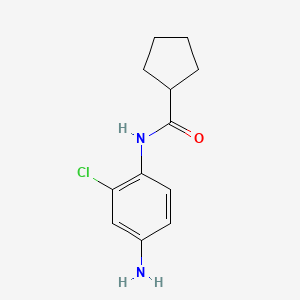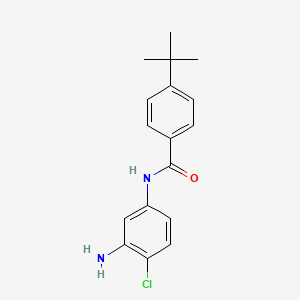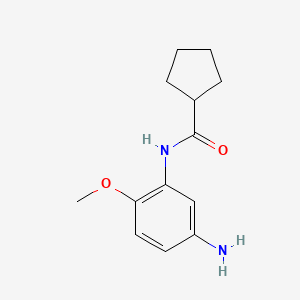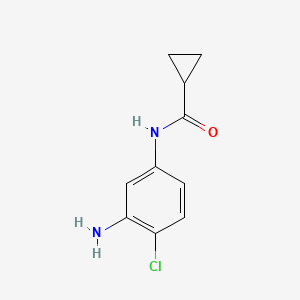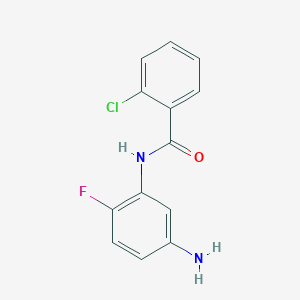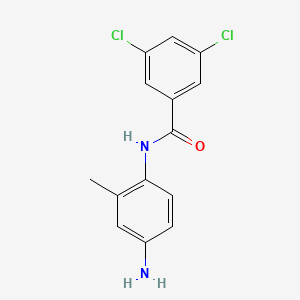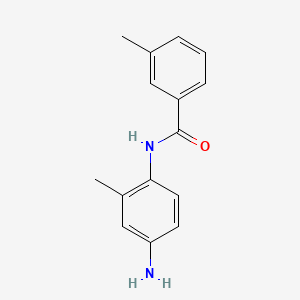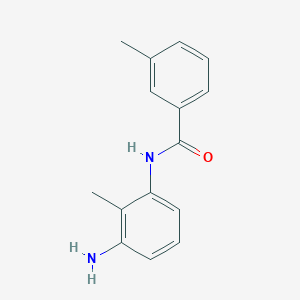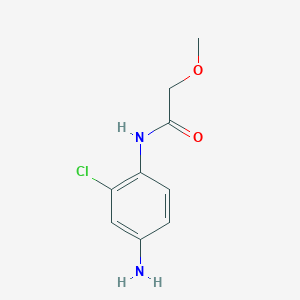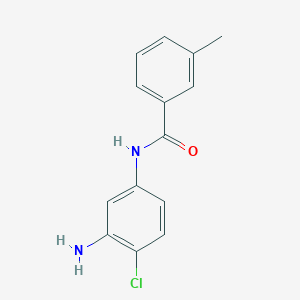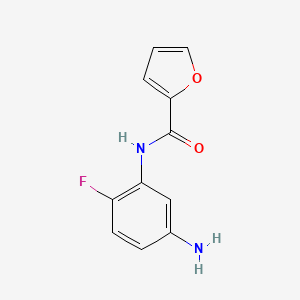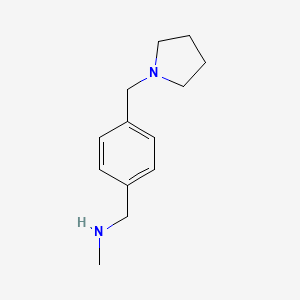
N-メチル-4-(ピロリジン-1-イルメチル)ベンジルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of benzylamine, where the benzyl group is substituted with a pyrrolidin-1-ylmethyl group and an N-methyl group
科学的研究の応用
Chemistry:
Catalysis: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.
Medicine:
Drug Development: Due to its structural features, N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to prepare N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine involves the reductive amination of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-Alkylation: Another method involves the N-alkylation of 4-(pyrrolidin-1-ylmethyl)benzylamine with methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield N-methyl-4-(pyrrolidin-1-ylmethyl)benzylamine derivatives with reduced functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
作用機序
The mechanism by which N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or receptor it interacts with.
類似化合物との比較
4-(pyrrolidin-1-ylmethyl)benzylamine: Lacks the N-methyl group, which may affect its reactivity and binding properties.
N-Methylbenzylamine: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical and biological properties.
N-Methyl-4-(morpholin-4-ylmethyl)benzylamine: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical behavior and applications.
Uniqueness: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is unique due to the presence of both the N-methyl and pyrrolidin-1-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVZWBZDHZISX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594621 |
Source


|
| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-40-8 |
Source


|
| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
